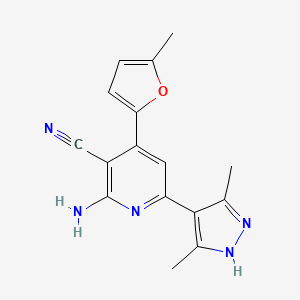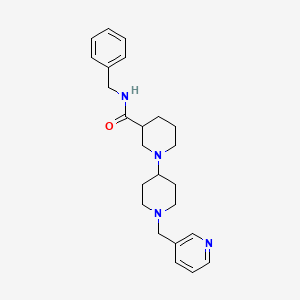
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile, also known as DMF-DAPN, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of the Nrf2-ARE signaling pathway. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has also been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a significant role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has also been shown to improve mitochondrial function and increase the production of ATP. In addition, it has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile in lab experiments is its ability to target multiple pathways involved in various diseases. This makes it a potential candidate for the development of new drugs. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile is that its mechanism of action is not fully understood. This makes it challenging to optimize its efficacy and safety.
Direcciones Futuras
There are several future directions for the research and development of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile. One of the primary areas of interest is its potential use in the treatment of cancer. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been shown to possess anti-tumor properties, and further research is needed to explore its efficacy in treating various types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been shown to have neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent for these diseases. Additionally, further research is needed to optimize the synthesis of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile and to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile involves the reaction of 2-amino-4-(5-methyl-2-furyl)nicotinonitrile with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization, resulting in the formation of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use as a pharmacological agent. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been found to possess potent anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and the ability to improve cognitive function. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-8-4-5-14(22-8)11-6-13(19-16(18)12(11)7-17)15-9(2)20-21-10(15)3/h4-6H,1-3H3,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXAMHYOXVWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NC(=C2C#N)N)C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)
![2-(dimethylamino)-8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B5294305.png)

![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)

![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)

![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)
amine hydrochloride](/img/structure/B5294379.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)